SPI-112Me

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SPI-112Me is a prodrug of SPI-112, designed to inhibit the protein tyrosine phosphatase activity of Src homology containing protein tyrosine phosphatase 2 (SHP2). This compound is particularly significant in cancer research due to its ability to selectively inhibit SHP2 over other phosphatases like Src homology containing protein tyrosine phosphatase 1 (SHP1) and protein tyrosine phosphatase 1B (PTP1B) by more than 20-fold .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SPI-112Me involves the derivatization of SPI-112 at the carboxyl group by methyl esterification. This modification enhances the cell permeability of the compound, allowing it to be hydrolyzed to SPI-112 upon entry into cells . The detailed synthetic route and reaction conditions are proprietary and typically involve standard organic synthesis techniques such as esterification, purification, and characterization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar protocols used in the synthesis of other pharmaceutical compounds. These methods would include large-scale esterification reactions, followed by purification processes such as crystallization or chromatography to ensure high purity and yield.

化学反应分析

Types of Reactions

SPI-112Me primarily undergoes hydrolysis to convert into its active form, SPI-112, within the cellular environment. This hydrolysis is crucial for its biological activity as an inhibitor of SHP2 .

Common Reagents and Conditions

The hydrolysis of this compound to SPI-112 typically occurs under physiological conditions within the cell. No specific external reagents are required for this conversion, as it is facilitated by cellular enzymes.

Major Products

The major product of the hydrolysis reaction is SPI-112, which then exerts its inhibitory effects on SHP2 .

科学研究应用

Key Actions:

- Inhibition of Erk1/2 Activation : SPI-112Me treatment leads to reduced phosphorylation levels of Erk1/2 in cancer cell lines, correlating with decreased cell proliferation .

- Impact on Tumor Growth : In vivo studies have demonstrated that inhibiting SHP2 with this compound can suppress tumor growth driven by mutant forms of the epidermal growth factor receptor (EGFR) .

Inhibition of SHP2 in Leukemia

A study demonstrated that this compound effectively inhibited cellular SHP2 activity in human leukemia cell lines. The compound significantly reduced cell viability and induced apoptosis through mechanisms involving Erk1/2 pathway inhibition .

Effects on Non-Small Cell Lung Cancer

In NSCLC models, this compound treatment resulted in decreased cell proliferation and enhanced anti-tumor immunity by augmenting CD8+ T-cell responses. This suggests its potential role in combination therapies targeting both tumor cells and immune evasion mechanisms .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to other SHP2 inhibitors:

| Compound | Target | IC50 (µM) | Cell Permeability | Cancer Type | Mechanism |

|---|---|---|---|---|---|

| SPI-112 | SHP2 | ~1 | Poor | Various | Competitive inhibition |

| This compound | SHP2 | <10 | High | AML, NSCLC | Hydrolyzed to SPI-112; inhibits Erk1/2 |

| NSC-87877 | SHP2 | 0.32 | Poor | Various | Non-selective inhibition |

作用机制

SPI-112Me exerts its effects by inhibiting the protein tyrosine phosphatase activity of SHP2. Upon entry into the cell, this compound is hydrolyzed to SPI-112, which then binds to the active site of SHP2. This binding prevents SHP2 from dephosphorylating its substrates, thereby disrupting downstream signaling pathways that promote cell survival, proliferation, and migration . The inhibition of SHP2 activity leads to reduced activation of extracellular signal-regulated kinases (ERK1/2) and other signaling molecules involved in cancer progression .

相似化合物的比较

Similar Compounds

SPI-112: The parent compound of SPI-112Me, which directly inhibits SHP2 but lacks cell permeability.

CNBCA: Another SHP2 inhibitor that shows better potency and selectivity compared to this compound.

Uniqueness

This compound is unique due to its prodrug nature, which allows it to be cell-permeable and subsequently hydrolyzed to its active form, SPI-112, within the cell. This feature overcomes the limitation of SPI-112’s poor cell permeability, making this compound a more effective inhibitor of SHP2 in biological studies .

生物活性

SPI-112Me is a methyl ester prodrug of SPI-112, specifically designed to inhibit the activity of Src homology containing protein tyrosine phosphatase 2 (SHP2). This compound has garnered attention in cancer research due to its selective inhibition of SHP2 over other phosphatases, which is crucial in various signaling pathways associated with cancer cell proliferation and survival.

The biological activity of this compound hinges on its conversion to SPI-112 within the cellular environment through hydrolysis. This conversion is facilitated by cellular enzymes, allowing this compound to exert its effects as an inhibitor of SHP2. Upon entry into cells, this compound undergoes hydrolysis to produce SPI-112, which then binds to the active site of SHP2. This binding inhibits the dephosphorylation of substrates by SHP2, disrupting downstream signaling pathways that promote cell survival and proliferation .

Key Mechanisms:

- Inhibition of SHP2 Activity : this compound inhibits SHP2-mediated signaling pathways, including those activated by epidermal growth factor (EGF).

- Impact on Cell Migration : The compound has been shown to inhibit EGF-stimulated cell migration through interference with SHP2-mediated paxillin dephosphorylation and Erk1/2 activation .

- Effects on Mutant Cells : In studies involving Shp2 E76K mutant-transformed cells, this compound inhibited cell survival and associated signaling pathways, indicating its potential use in targeting specific oncogenic mutations .

Case Studies and Experimental Data

-

Cellular Uptake and Activity :

- A fluorescence uptake assay demonstrated that this compound is effectively taken up by cells. Confocal imaging further confirmed cellular uptake, which is critical for its biological activity .

- Incubation with this compound led to significant inhibition of SHP2 PTP activity in intact cells, showcasing its effectiveness as a therapeutic agent against cancers driven by aberrant SHP2 signaling.

-

Impact on Signaling Pathways :

- Treatment with this compound resulted in reduced Erk1/2 activation in response to EGF stimulation, highlighting its role in modulating growth factor signaling pathways .

- Additionally, this compound enhanced interferon-gamma (IFN-γ)-stimulated STAT1 phosphorylation and ISRE-luciferase reporter activity, suggesting an immunomodulatory effect alongside its anti-cancer properties .

Comparative Activity Table

| Compound | Target | Inhibition Type | Cell Permeability | Effect on Cell Migration |

|---|---|---|---|---|

| SPI-112 | SHP2 | Competitive | No | Yes |

| This compound | SHP2 | Competitive | Yes | Yes |

Applications in Cancer Research

This compound is being explored for its potential in drug development as a selective SHP2 inhibitor. Its ability to penetrate cells and inhibit SHP2 makes it a promising candidate for further studies aimed at treating cancers associated with aberrant SHP2 activity.

Future Directions

Research continues to focus on optimizing the pharmacological properties of this compound, including enhancing its bioavailability and selectivity for SHP2. Further clinical studies are necessary to evaluate its efficacy and safety profile in cancer therapy.

属性

IUPAC Name |

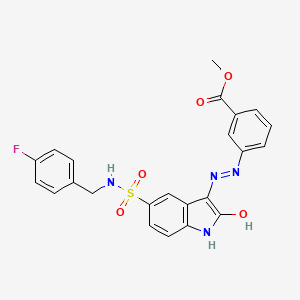

methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGWXUGPBJKXAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。